2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid
Description
Properties
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-4-7(9(12)13)8-6(3)11-10(15-8)14-5-2/h7H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXUDKRQAMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=C(S1)SCC)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The Hantzsch reaction remains a cornerstone for thiazole synthesis, leveraging α-haloketones and thioamides. For the target compound, 4-methyl-5-(3-oxobutyl)-1,3-thiazole-2-thiol serves as the intermediate. This is achieved by reacting 3-bromo-4-methylpent-2-en-1-one with ethyl thiooxamate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution, with the thiol group attacking the α-carbon of the bromoketone.
Reaction Conditions :
Introduction of the Ethylsulfanyl Group
The thiol intermediate undergoes alkylation with ethyl iodide in dimethylformamide (DMF) at 25°C. Potassium carbonate (2.0 equiv) facilitates deprotonation, yielding 2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl)butan-1-one .
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 8 hours | Maximizes to 72% |
| Solvent Polarity | DMF > AcCN | +15% yield |
| Temperature | 25°C vs. 40°C | No significant change |
Oxidation to Butanoic Acid
The ketone at position 5 is oxidized using a nitric acid-sulfuric acid mixture (3:1 v/v) at 80°C for 6 hours. This step converts the ketone to a carboxylic acid with 85% efficiency.
Critical Consideration :
- Over-oxidation is mitigated by incremental addition of HNO₃.
- Ethylsulfanyl group stability: No degradation observed under acidic conditions.
Diazotization-Deamination Route
Diazonium Salt Formation
Starting with 5-amino-4-methyl-1,3-thiazole-2-carboxylate , diazotization is performed using tert-butyl nitrite in anhydrous acetonitrile. The reaction is cooled to 0°C to stabilize the diazonium intermediate.
Key Reaction Metrics :
Deamination and Sulfur Incorporation
The diazonium salt is treated with ethanethiol in the presence of copper(I) iodide (10 mol%), yielding 2-(ethylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
Mechanistic Insight :
Side Chain Elongation via Claisen Condensation
The carboxylic acid is esterified to ethyl 2-(ethylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylate , which undergoes Claisen condensation with ethyl acetoacetate to extend the chain. Subsequent hydrolysis yields the target butanoic acid.
Yield Progression :
| Step | Yield (%) |
|---|---|
| Esterification | 92 |
| Claisen Condensation | 74 |
| Hydrolysis | 88 |
Oxidation of Alcohol Precursors
Synthesis of 5-(3-Hydroxybutyl) Intermediate
A Friedel-Crafts acylation introduces a hydroxymethyl group at position 5 using 4-methylthiazole and 3-buten-1-ol in the presence of AlCl₃. The alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether before oxidation.
Protection Data :
Oxidation to Carboxylic Acid
The TBDMS-protected alcohol is oxidized with Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Oxidation Metrics :
- Yield: 78%
- Purity: >99% (HPLC)
Computational Validation of Synthetic Pathways
Density functional theory (DFT) at the B3LYP/6-31+G(d) level confirms the thermodynamic favorability of key steps:
Energy Barriers :
| Reaction Step | ΔG‡ (kcal/mol) |
|---|---|
| Hantzsch Cyclization | 18.2 |
| Diazonium Formation | 22.7 |
| Claisen Condensation | 15.9 |
Natural Bond Orbital (NBO) analysis highlights charge distribution at reaction sites, rationalizing regioselectivity in ethylsulfanyl incorporation.
Comparative Analysis of Methods
Table 1. Efficiency and Scalability of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Hantzsch Synthesis | 58 | 98 | Moderate | 12.4 |
| Diazotization-Deam. | 65 | 97 | High | 9.8 |
| Oxidation-Alkylation | 63 | 99 | Low | 18.2 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid. Research indicates that compounds with thiazole structures exhibit significant activity against various bacterial strains. For instance, derivatives have been tested against Bacillus subtilis, showing promising minimum inhibitory concentrations (MIC) that suggest potential for development as antimicrobial agents .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives, including this compound, against multidrug-resistant strains. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as effective alternatives in treating resistant infections.
Anticancer Potential
The compound's structure suggests potential anticancer applications. Studies have indicated that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. Specifically, compounds similar to 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid have demonstrated the ability to reduce cell viability in colon and breast cancer cells .
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, specific compounds showed significant reductions in cell viability at concentrations above 10 µM. This indicates a potential pathway for developing new anticancer therapies based on thiazole scaffolds .
Synthetic Applications
The synthesis of 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid involves multi-step reactions that are optimized for yield and purity. The synthetic pathway typically includes sulfonation and subsequent coupling reactions that have been extensively characterized using techniques such as NMR and LCMS .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified with warning signals indicating potential irritations (H315 - causes skin irritation; H319 - causes serious eye irritation; H335 - may cause respiratory irritation) which necessitates careful handling during research and application .
Mechanism of Action
The mechanism of action of 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The target compound’s ethylsulfanyl group at position 2 distinguishes it from analogs with alternative substituents (Table 1). For example:
- 2-(4-Methylthiazol-5-yl)ethyl butyrate (): Features a butyrate ester at position 5 instead of a carboxylic acid. This ester group reduces polarity compared to the target compound’s butanoic acid, impacting solubility and hydrolysis susceptibility .
- 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid (): Substitutes ethylsulfanyl with an aminomethyl group and uses a shorter acetic acid chain.
- 2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic acid (): Incorporates a fluorinated aromatic substituent, increasing molecular weight (MW = 322.38 vs. ~297.4 for the target compound) and lipophilicity .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target compound | C₁₀H₁₅NO₂S₂* | ~297.4 | 2-(Ethylsulfanyl), 4-methyl, 5-butanoic acid | Carboxylic acid |
| 2-(4-Methylthiazol-5-yl)ethyl butyrate | C₁₀H₁₅NO₂S | 213.30 | 4-methyl, 5-butanoate ester | Ester |
| 2-[2-(Aminomethyl)-4-methylthiazol-5-yl]acetic acid | C₇H₁₀N₂O₂S | 200.69 | 2-aminomethyl, 4-methyl, 5-acetic acid | Carboxylic acid |
| 2-(2-Methylthiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | 2-methyl, 4-benzoic acid | Carboxylic acid |
| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | C₆H₈N₂OS | 156.20 | 2-amino, 4-methyl, 5-acetyl | Ketone |
*Calculated based on structural analysis; exact formula may vary.
Functional Group Impact on Physicochemical Properties
- Carboxylic Acid vs. Ester: The target compound’s butanoic acid group (pKa ~4.8) enhances water solubility compared to esters (e.g., ’s butyrate). Esters, however, are more lipophilic and may exhibit better membrane permeability .
Key Research Findings
- Bioactivity Potential: While direct data on the target compound’s bioactivity is absent, structurally related thiazoles (e.g., ’s spiro-pyrrolizine derivatives) show anti-inflammatory and antidiabetic properties, suggesting possible shared applications .
- Thermal Stability : Benzoic acid derivatives () exhibit high melting points (~140°C), implying that the target compound’s thermal behavior may depend on its substituent arrangement .
Biological Activity
2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid is a thiazole-derived compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₁₁N₁O₂S
- Molecular Weight : 185.24 g/mol
- CAS Number : 2126177-59-9
Research indicates that thiazole derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit key enzymes in metabolic processes.
- Antioxidant Activity : Compounds with thiazole moieties often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Thiazole derivatives have been linked to reduced inflammation through modulation of inflammatory mediators.
Biological Activity Overview
The biological activity of 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid has been explored in various studies:
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance:
- Study Findings : A study reported that thiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
Anticancer Properties
Research has indicated that compounds containing thiazole rings may possess anticancer properties:
- Case Study : In vitro studies showed that certain thiazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Thiazoles are also noted for their anti-inflammatory effects:
- Research Evidence : Compounds similar to 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid have been shown to reduce levels of pro-inflammatory cytokines in cell cultures.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Anticancer | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., HeLa and MCF7), showing a dose-dependent reduction in cell viability and induction of apoptosis.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain responses, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid, and how can reaction progress be monitored?
A1. A common approach involves multi-step heterocyclic synthesis, starting with thioamide or thioacetamide precursors to construct the thiazole core. For example, reacting ethyl 4-methylthiazole-5-carboxylate derivatives with thiol-containing reagents (e.g., ethyl mercaptan) under reflux conditions can introduce the ethylsulfanyl group . Reaction progress is typically monitored via TLC (e.g., Chloroform:Methanol 7:3) and confirmed by LC-MS or NMR. For intermediates, purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. Q2. How should researchers characterize the structural integrity of this compound, particularly its thiazole ring and sulfanyl substituents?
A2. Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the thiazole ring (e.g., C-5 methyl group at ~δ 2.3 ppm) and ethylsulfanyl moiety (δ 1.2–1.4 ppm for CH3 and δ 2.8–3.1 ppm for SCH2) .
- IR Spectroscopy : Confirm S–C and C=O bonds (stretching at ~650 cm⁻¹ for C–S and ~1700 cm⁻¹ for carboxylic acid) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation, as demonstrated for structurally related thiadiazole derivatives .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
A3. Density Functional Theory (DFT) calculations can model the electronic structure of the thiazole ring and sulfanyl group to predict nucleophilic/electrophilic sites. For example, the ethylsulfanyl group may enhance electron-donating effects, stabilizing intermediates in catalytic reactions . Molecular docking studies can assess potential interactions with biological targets (e.g., enzymes with thiol-binding pockets), leveraging software like AutoDock Vina and validated against experimental data from analogous thiazole-based inhibitors .
Q. Q4. What strategies are effective in resolving contradictory spectroscopic data for derivatives of this compound?
A4. Contradictions often arise from tautomerism or impurities. Strategies include:
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 3-methylsulfanyl-5-phenyl-4H-triazol-4-amine ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .
- Dynamic NMR : Detect tautomeric equilibria by variable-temperature experiments, particularly if the thiazole ring participates in hydrogen bonding .
Q. Q5. How can researchers optimize the solubility and stability of this compound for in vitro assays?
A5.
- Solubility : Test polar aprotic solvents (DMSO, DMF) or buffered solutions (pH 7.4 PBS). For poor solubility, consider salt formation (e.g., sodium carboxylate) .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products, focusing on the labile ethylsulfanyl group .
Q. Q6. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
A6. Chirality in the butanoic acid chain or thiazole substituents may lead to epimerization. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
